Squalene Synthase Inhibition: Nanomolar Target Engagement Where Alendronate and Pamidronate Are Inactive
Incadronate (YM175) inhibits rat liver microsomal squalene synthase with a Ki of 57 nM, whereas alendronate and pamidronate show no meaningful inhibition (IC₅₀ > 10 µM, >175-fold weaker). Etidronate and clodronate are entirely inactive in this assay [1]. Incadronate also inhibits sterol biosynthesis from [¹⁴C]mevalonate in rat liver homogenate with an IC₅₀ of 17 nM, compared with 168 nM for alendronate and 420 nM for pamidronate — representing a 10-fold and 25-fold potency advantage, respectively [1].
| Evidence Dimension | Squalene synthase inhibition (Ki) and sterol biosynthesis inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Ki = 57 nM (squalene synthase); IC₅₀ = 17 nM (sterol biosynthesis from mevalonate in rat liver homogenate) |
| Comparator Or Baseline | Alendronate: IC₅₀ > 10 µM (squalene synthase), IC₅₀ = 168 nM (sterol biosynthesis); Pamidronate: IC₅₀ > 10 µM (squalene synthase), IC₅₀ = 420 nM (sterol biosynthesis); Etidronate and clodronate: inactive in both assays |
| Quantified Difference | >175-fold more potent squalene synthase inhibition vs alendronate/pamidronate; 10-fold (vs alendronate) and 25-fold (vs pamidronate) more potent sterol biosynthesis inhibition |
| Conditions | Rat liver microsomal squalene synthase assay; [¹⁴C]mevalonate incorporation in rat liver homogenate |
Why This Matters
For researchers targeting cholesterol-lowering mechanisms or studying mevalonate pathway bifurcation, incadronate provides a unique pharmacological tool that simultaneously inhibits squalene synthase — a target not engaged by any other clinically used bisphosphonate except at supra-pharmacological concentrations.
- [1] Amin D, Cornell SA, Gustafson SK, Needle SJ, Ullrich JW, Bilder GE, Perrone MH. Bisphosphonates used for the treatment of bone disorders inhibit squalene synthase and cholesterol biosynthesis. J Lipid Res. 1992;33:1657-1663. View Source
